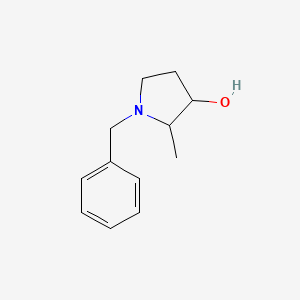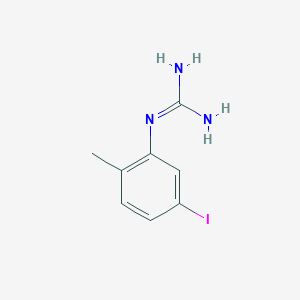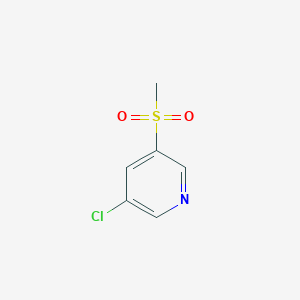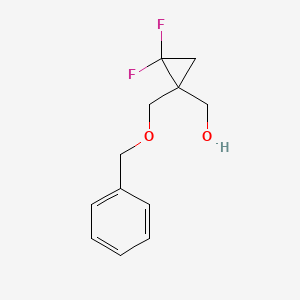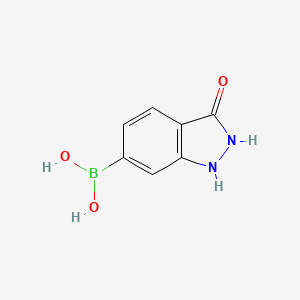![molecular formula C9H7NO2 B13677314 1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
1-(Furo[2,3-b]pyridin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furo[2,3-b]pyridin-4-yl)ethanone is a heterocyclic compound with the molecular formula C9H7NO2. It is a member of the furo[2,3-b]pyridine family, characterized by a fused ring system containing both furan and pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furo[2,3-b]pyridin-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by cyclization to form the furo[2,3-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furo[2,3-b]pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the furan or pyridine rings .
Wissenschaftliche Forschungsanwendungen
1-(Furo[2,3-b]pyridin-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-(Furo[2,3-b]pyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. Molecular docking studies have shown strong binding affinities to targets such as kinases and receptors, suggesting its potential as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
1-(Furo[2,3-b]pyridin-4-yl)ethanone can be compared with other similar compounds, such as:
Furo[3,2-b]pyridin-6-yl)ethanone: Similar in structure but with different substitution patterns on the furan and pyridine rings.
Furo[3,2-b]pyridin-2-ylmethanol: Contains a hydroxyl group instead of a ketone group, leading to different chemical properties and reactivity.
Furo[3,2-b]pyridine-6-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H7NO2 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-furo[2,3-b]pyridin-4-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-2-4-10-9-8(7)3-5-12-9/h2-5H,1H3 |
InChI-Schlüssel |
AKVUVFZYFVTSJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C=COC2=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




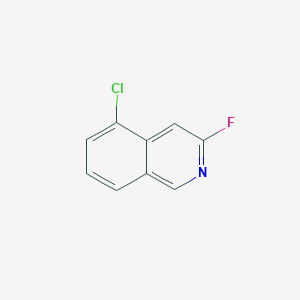
![1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)
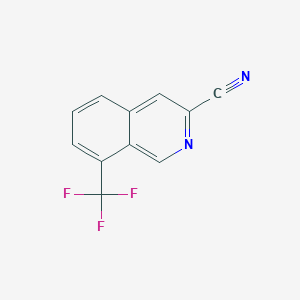

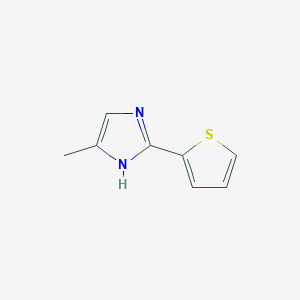

![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
